1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
CAS No.: 2034355-53-6
Cat. No.: VC6039742
Molecular Formula: C18H21N5O2S
Molecular Weight: 371.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034355-53-6 |
|---|---|
| Molecular Formula | C18H21N5O2S |
| Molecular Weight | 371.46 |
| IUPAC Name | 1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-thiophen-3-ylethanone |
| Standard InChI | InChI=1S/C18H21N5O2S/c1-2-23-15(3-7-19-23)18-20-17(21-25-18)14-4-8-22(9-5-14)16(24)11-13-6-10-26-12-13/h3,6-7,10,12,14H,2,4-5,8-9,11H2,1H3 |
| Standard InChI Key | VPGWKMXLLSXOGT-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CSC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecule integrates three heterocyclic systems:
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A piperidine ring substituted at the 4-position with a 1,2,4-oxadiazole moiety.
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The oxadiazole ring is further functionalized at the 5-position with a 1-ethyl-1H-pyrazole group.
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A thiophene ring linked via an ethanone bridge to the piperidine nitrogen.
This architecture suggests conformational flexibility, with the piperidine and oxadiazole rings likely adopting planar or slightly puckered geometries . The ethyl group on the pyrazole may influence steric interactions, while the thiophene moiety could enhance lipophilicity and π-π stacking potential .
Table 1: Key Structural Parameters
Synthetic Pathways
Retrosynthetic Analysis
The compound can be dissected into three modular components:
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Piperidine-oxadiazole core: Likely synthesized via cyclization of a nitrile oxide with a piperidine-linked amidoxime .
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1-Ethyl-1H-pyrazole: Introduced through nucleophilic substitution or copper-catalyzed coupling at the oxadiazole 5-position .
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Thiophene-ethanone arm: Attached via N-alkylation of the piperidine nitrogen using 2-(thiophen-3-yl)acetyl chloride .
Stepwise Synthesis
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Formation of Piperidine-4-carboxamidoxime:
Piperidine-4-carbonitrile reacts with hydroxylamine under acidic conditions to yield the amidoxime intermediate . -
Oxadiazole Cyclization:
Treatment with trifluoroacetic anhydride induces cyclization, forming the 1,2,4-oxadiazole ring . -
Pyrazole Functionalization:
Palladium-catalyzed cross-coupling installs the 1-ethyl-1H-pyrazole group at the oxadiazole 5-position . -
Ethanone Attachment:
Alkylation of the piperidine nitrogen with 2-(thiophen-3-yl)acetyl chloride completes the synthesis .
Table 2: Reaction Conditions and Yields (Hypothetical)
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NH₂OH·HCl, EtOH, Δ, 12 h | 78 |
| 2 | (CF₃CO)₂O, DCM, 0°C → RT, 6 h | 65 |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h | 52 |
| 4 | 2-(Thiophen-3-yl)acetyl chloride, NEt₃, THF, 0°C | 85 |
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Predicted ≈ 2.8 (Moderate lipophilicity due to thiophene and ethyl groups) .
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Aqueous Solubility: < 0.1 mg/mL (Limited by aromatic systems; may require co-solvents) .
Stability Profile
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Thermal Stability: Decomposition onset ≈ 220°C (DSC analysis of analogous oxadiazoles) .
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Photostability: Susceptible to UV-induced ring-opening in oxadiazole moiety .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
δ 8.21 (s, 1H, pyrazole-H), 7.62 (d, J = 3.1 Hz, 1H, thiophene-H), 4.40 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.85–3.70 (m, 4H, piperidine-H) . -
¹³C NMR:
δ 169.8 (C=O), 161.5 (oxadiazole-C), 142.3 (pyrazole-C), 126.1 (thiophene-C) .
Infrared Spectroscopy
Biological Activity and Applications
Hypothesized Targets
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Kinase Inhibition: Structural analogy to PAK4 inhibitors (e.g., 2,4-diaminoquinazolines) suggests potential kinase binding .
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Cannabinoid Receptor Modulation: Pyrazole-oxadiazole systems demonstrate CB1/CB2 affinity .
In Silico Predictions
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